(4-Fluoro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine
Description
(4-Fluoro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine is a structurally complex amine derivative featuring a 4-fluorobenzyl group and a trifluoromethylsulfanylmethylpropyl side chain. The 4-fluorobenzyl moiety is a common pharmacophore in medicinal chemistry, known for enhancing metabolic stability and modulating electronic properties via the electron-withdrawing fluorine atom .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-(trifluoromethylsulfanyl)butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F4NS/c1-2-11(8-18-12(14,15)16)17-7-9-3-5-10(13)6-4-9/h3-6,11,17H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFTWDPYVWVCAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CSC(F)(F)F)NCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F4NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301153423 | |
| Record name | 4-Fluoro-N-[1-[[(trifluoromethyl)thio]methyl]propyl]benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301153423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208079-06-4 | |
| Record name | 4-Fluoro-N-[1-[[(trifluoromethyl)thio]methyl]propyl]benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208079-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-N-[1-[[(trifluoromethyl)thio]methyl]propyl]benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301153423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(4-Fluoro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine is a synthetic compound characterized by its unique chemical structure, which includes a fluorobenzyl group and a trifluoromethylsulfanyl moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
- Molecular Formula : C13H17F4NS
- Molecular Weight : 295.34 g/mol
- IUPAC Name : this compound
- Structural Features : The presence of fluorine atoms enhances lipophilicity and biological activity, while the sulfanyl group may influence metabolic stability.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics exhibit a range of biological activities, including:
- Antimicrobial Activity : Some fluorinated compounds have shown efficacy against various bacterial strains, potentially through disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Properties : Fluorinated amines have been studied for their ability to induce apoptosis in cancer cells, possibly through modulation of signaling pathways involved in cell survival and proliferation.
The exact mechanism of action for this compound requires further investigation. However, it is hypothesized that:
- The fluorine substituents may enhance binding affinity to biological targets.
- The trifluoromethylsulfanyl group could participate in electron-withdrawing effects, stabilizing reactive intermediates during biological interactions.
Case Studies and Research Findings
- Antimicrobial Studies :
- Anticancer Activity :
- Pharmacokinetic Properties :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H17F4NS |
| Molecular Weight | 295.34 g/mol |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Bioavailability | Favorable absorption characteristics |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (4-Fluoro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine with structurally related amines, focusing on molecular properties, substituents, and biological activities (where available):
Key Observations:
4-Methoxybenzyl analogs (e.g., sc-316422) exhibit reduced lipophilicity but may engage in stronger aromatic interactions due to the methoxy group .
Pharmacological Activity: Piperidine-containing analogs (e.g., the benzhydryl-piperidine derivative) demonstrate dopamine transporter (DAT) inhibition (Ki ~10 nM), suggesting the 4-fluorobenzyl group synergizes with constrained amine scaffolds for CNS targets . Morpholine derivatives (e.g., sc-316421) are structurally similar to known DAT ligands but lack direct activity data, highlighting the critical role of the trifluoromethylsulfanyl group in modulating target specificity .
Synthetic Accessibility :
- The target compound’s trifluoromethylsulfanyl group may require specialized reagents (e.g., CF₃SCl) for introduction, contrasting with morpholine or methoxybenzyl analogs, which utilize common alkylation or reductive amination protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
